molecular formula C12H8ClNO3 B1642591 2-(3-Chlorophenoxy)pyridine-3-carboxylic acid

2-(3-Chlorophenoxy)pyridine-3-carboxylic acid

Cat. No. B1642591
M. Wt: 249.65 g/mol
InChI Key: ZZJPVCGMAKVSHU-UHFFFAOYSA-N
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Patent
US04251263

Procedure details

In the same manner as in Example 1(a), 15.8 grams (0.1 mole) 2-chloronicotinic acid, 64.0 grams (0.5 mole) 3-chlorophenol, 45 grams (0.21 mole) 25% sodium methoxide solution and 100 milliliters methanol were combined to produce 22.1 grams (88.6% of theoretical yield) of 2-(3-chlorophenoxy) nicotinic acid, m.p. 161°-164° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][C:12]1[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=1.C[O-].[Na+]>CO>[Cl:11][C:12]1[CH:13]=[C:14]([CH:15]=[CH:16][CH:17]=1)[O:18][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 88.6%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.